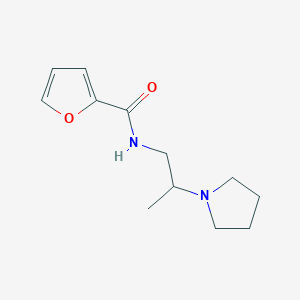
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide: is a compound that features a pyrrolidine ring and a furan ring connected by a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide typically involves the reaction of pyrrolidine with a suitable furan derivative. One common method is the reaction of pyrrolidine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring in n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in drug discovery programs aimed at developing treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring may interact with proteins or enzymes, modulating their activity. The furan ring can also participate in various biochemical pathways, leading to the compound’s overall biological effects.
Comparación Con Compuestos Similares
- n-(2-(Pyrrolidin-1-yl)ethyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)methyl)furan-2-carboxamide
- n-(2-(Pyrrolidin-1-yl)propyl)thiophene-2-carboxamide
Uniqueness: n-(2-(Pyrrolidin-1-yl)propyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the pyrrolidine and furan rings, along with the propyl linker, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(14-6-2-3-7-14)9-13-12(15)11-5-4-8-16-11/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,13,15) |
Clave InChI |
PXQOZYWAWDTRNM-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C1=CC=CO1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


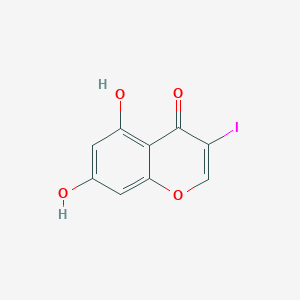
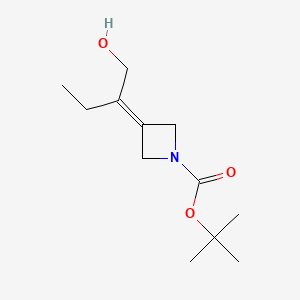
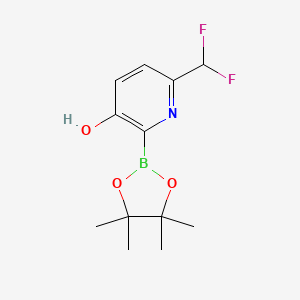

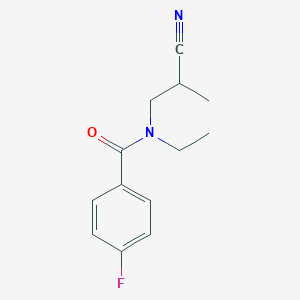
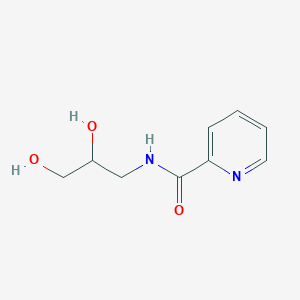

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
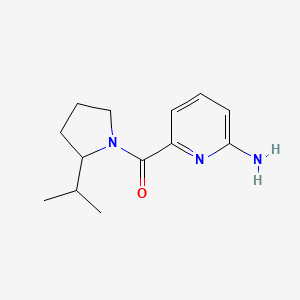


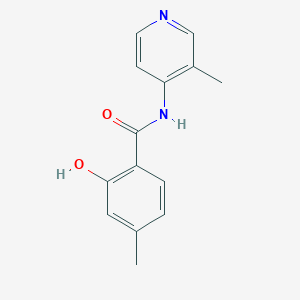
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
